Superior Leaving-Group Reactivity vs. 2-(Bromomethyl)-4-(trifluoromethyl)oxolane
The target compound contains an iodomethyl group (–CH₂I) where the carbon–iodine bond dissociation energy is approximately 228 kJ/mol, compared to 290 kJ/mol for the carbon–bromine bond in the direct bromo analog 2-(bromomethyl)-4-(trifluoromethyl)oxolane (CAS 2060037-59-2) [1]. This 62 kJ/mol lower bond energy translates to a substantially better leaving group, enabling faster nucleophilic substitution reactions under milder conditions. For alkyl halides, iodide is established to be a better nucleofuge than bromide by roughly one order of magnitude in typical SN2 reactivity scales [1].
| Evidence Dimension | Carbon–halogen bond dissociation energy (leaving-group ability) |
|---|---|
| Target Compound Data | C–I bond dissociation energy ≈ 228 kJ/mol |
| Comparator Or Baseline | 2-(Bromomethyl)-4-(trifluoromethyl)oxolane: C–Br bond dissociation energy ≈ 290 kJ/mol |
| Quantified Difference | Δ ≈ 62 kJ/mol (C–I bond ~21% weaker than C–Br) |
| Conditions | Standard gas-phase bond dissociation enthalpies; validated in solution-phase SN2 kinetics for alkyl halides |
Why This Matters
Procurement of the iodo derivative rather than the bromo analog can reduce reaction times, permit lower temperatures, and improve conversion in nucleophilic displacement steps, directly lowering process costs and expanding substrate scope.
- [1] Cambridge (CIE) AS Chemistry Revision Notes, Reactivity of Halogenoalkanes: C–I bond energy 228 kJ/mol vs. C–Br 290 kJ/mol. View Source
